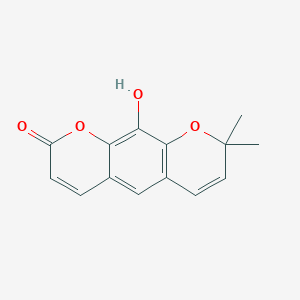
Demethylluvangetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethylluvangetin is a type of compound known as a coumarin . It has a molecular formula of C14H12O4 and a molecular weight of 244.24 g/mol . This compound is derived from the roots of Toddalia asiatica .
Molecular Structure Analysis
This compound has a molecular structure characterized by its formula C14H12O4 . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .
Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 244.24 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .
Applications De Recherche Scientifique
Etoposide, a demethyl derivative, has demonstrated activity in the treatment of several neoplastic disorders, including testicular and small-cell lung cancers, lymphoma, leukemia, and Kaposi's sarcoma associated with AIDS (O'dwyer et al., 1985).
Gene therapy using demethylating agents has shown promise, particularly in the treatment of adenosine deaminase-deficient severe combined immunodeficiency (ADA-SCID), suggesting the potential of these agents in treating genetic disorders (Aiuti et al., 2017).
The use of demethylating agents in cancer treatment has been extensively studied. These agents can alter methylation status and affect clinical outcomes in patients with solid tumors, highlighting the role of DNA methylation in tumor development and therapy resistance (Linnekamp et al., 2017).
Demethylating drugs have been identified as novel analgesics for cancer pain, with mechanisms involving the re-expression of the mu-opioid receptor gene, suggesting the broader applicability of demethylation in medical therapies (Viet et al., 2014).
DNA demethylation has been implicated in processes like gene memory and developmental regulation. This highlights the potential of demethylation in understanding and manipulating gene expression for therapeutic purposes (Thomassin et al., 2001).
Propriétés
IUPAC Name |
10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-14(2)6-5-9-7-8-3-4-10(15)17-12(8)11(16)13(9)18-14/h3-7,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOQSHYTDUMDRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

